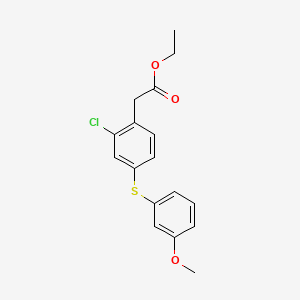

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate

Description

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate is a synthetic organic compound characterized by an ethyl acetate backbone linked to a substituted phenyl ring. Key structural features include:

- 2-chloro substituent on the phenyl ring, which introduces electron-withdrawing effects.

- 4-((3-methoxyphenyl)thio) group, where a sulfur atom bridges the central phenyl ring and a 3-methoxy-substituted phenyl ring.

This compound belongs to a broader class of arylthioacetates, which are studied for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C17H17ClO3S |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

ethyl 2-[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]acetate |

InChI |

InChI=1S/C17H17ClO3S/c1-3-21-17(19)9-12-7-8-15(11-16(12)18)22-14-6-4-5-13(10-14)20-2/h4-8,10-11H,3,9H2,1-2H3 |

InChI Key |

XGSXQUJSVBEDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate typically involves the reaction of 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate can be synthesized through several methods, typically involving the reaction of appropriate thiophenol derivatives with chloroacetic acid derivatives. The compound's structure features a chloro substituent and a methoxyphenyl group, which contribute to its chemical reactivity and biological properties.

Key Properties:

- Molecular Formula: C15H16ClO2S

- Molecular Weight: 295.81 g/mol

- CAS Number: Not specified in the search results.

Biological Activities

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity: Compounds containing thioether groups have shown significant antibacterial properties. Studies suggest that the presence of the methoxyphenyl group enhances the interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties: The antioxidant capacity of ethyl esters is well-documented. The methoxy group is known to contribute to radical scavenging activities, making such compounds potential candidates for developing antioxidant agents .

- Anti-inflammatory Effects: Some studies have reported that related compounds exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Studies

In a study evaluating various thioether derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a significant zone of inhibition, suggesting its potential as an antibacterial agent .

Antioxidant Activity Assessment

A series of experiments were conducted to assess the antioxidant activity of similar ethyl esters. The results demonstrated that compounds with methoxy substituents exhibited higher radical scavenging activity compared to their non-methoxylated counterparts, highlighting the role of the methoxy group in enhancing antioxidant properties .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in:

- Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing fungicides or pesticides.

- Material Science: The compound's unique chemical structure may be useful in synthesizing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related analogs from the literature, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Aromatic Ring

Position and Type of Halogen/Substituents

Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate ()

- Structure : Features a 3-chloro and 4-methyl substituents on the phenyl ring.

- Key Differences : The absence of a methoxyphenylthio group and the presence of a 2-oxoacetate moiety distinguish it from the target compound. The oxo group may enhance hydrogen-bonding capacity, affecting solubility .

- Molecular Formula : C₁₁H₁₁ClO₃S.

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate ()

- Structure : Contains a 4-fluoro and 2,6-dimethoxy substitution pattern.

- Key Differences : The fluorine atom (electron-withdrawing) and methoxy groups (electron-donating) create a distinct electronic environment compared to the target compound’s chloro and methoxyphenylthio groups .

- Molecular Formula : C₁₂H₁₅FO₄.

Heterocyclic Replacements

2-((5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid ()

- Structure : Incorporates a 1,2,4-triazole ring instead of a phenyl ring.

- Biological Activity : Demonstrated actoprotective activity (8.27% increase vs. control). Substitution with ethyl or phenyl groups at the triazole’s 4-position reduced activity, highlighting the importance of substituent size and hydrophobicity .

- Key Insight : The triazole’s nitrogen-rich structure may enhance binding to biological targets compared to purely aromatic systems.

Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate () Structure: Features a tetrahydropyridine ring with a cyano group and 2-chlorophenyl substituent. Molecular Formula: C₁₆H₁₅ClN₂O₃S.

Thio vs. Oxo Linkages

Ethyl 2-(2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy)acetate () Structure: Uses a phenoxy linkage instead of a thio group, with a thiophene-carbonyl substituent. Key Differences: The phenoxy group increases polarity, while the thiophene-carbonyl moiety may enhance π-π stacking interactions in crystal structures . Molecular Formula: C₁₅H₁₂Cl₂O₄S.

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate ()

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H13ClO2S

- Molecular Weight : 270.76 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:

- Formation of the thioether by reacting 3-methoxyphenol with a chlorinated phenyl compound.

- Esterification with ethyl acetate to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:

The structure-activity relationship indicates that the presence of the methoxy group enhances the lipophilicity and cellular uptake, contributing to its effectiveness.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to inhibit key signaling pathways associated with cell proliferation, such as the PI3K/Akt pathway.

Case Studies

- Study on HeLa Cells : A study evaluated the effect of this compound on HeLa cells, showing an IC50 value of 5.6 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

- MCF-7 Breast Cancer Model : In a separate study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 3.2 µM). The study further explored the molecular mechanisms and found that it effectively downregulated Bcl-2 expression while upregulating pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed several important findings regarding modifications to enhance biological activity:

- Chlorine Substitution : The presence of chlorine at the para position significantly increases antitumor activity.

- Methoxy Group : The methoxy group at the meta position improves solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.